

ERD03: A Chemical Probe for Elucidating EXOSC3 Function

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Compound of Interest

Compound Name: ERD03

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The exosome component 3 (EXOSC3), a critical subunit of the RNA exosome complex, plays a vital role in RNA processing and degradation. Dysregulation of EXOSC3 function is linked to severe neurodegenerative disorders, most notably pontocerebellar hypoplasia type 1B (PCH1B), making it a compelling target for therapeutic intervention and functional studies. This technical guide provides a comprehensive overview of **ERD03**, a potent and selective chemical probe for EXOSC3. We detail its biochemical and cellular characterization, provide explicit protocols for its use in key experimental assays, and present its utility in dissecting the cellular functions of EXOSC3. This document serves as a critical resource for researchers aiming to investigate the biological roles of EXOSC3 and for drug discovery professionals exploring the therapeutic potential of modulating the RNA exosome.

Introduction to EXOSC3 and the RNA Exosome

The RNA exosome is a multi-protein intracellular complex essential for the 3'-to-5' processing and degradation of a wide variety of RNA species.^{[1][2]} This evolutionarily conserved machinery is crucial for RNA quality control, maturation of ribosomal and small nuclear RNAs, and the turnover of messenger RNAs.^[1] The core of the RNA exosome, known as the EXO-9 complex, forms a barrel-like structure and is catalytically inactive. Its activity relies on associated ribonucleases, such as DIS3 and EXOSC10.

EXOSC3, also known as Rrp40, is a non-catalytic subunit of the EXO-9 core. It plays a crucial structural role in the assembly and stability of the complex. Mutations in the EXOSC3 gene have been identified as a primary cause of pontocerebellar hypoplasia type 1B (PCH1B), a rare and severe autosomal recessive neurodevelopmental disorder.^[1] This condition is characterized by cerebellar hypoplasia, spinal motor neuron degeneration, and profound developmental delay. The discovery of disease-causing mutations in EXOSC3 underscores its critical role in neuronal development and survival, highlighting the need for molecular tools to probe its function.

ERD03: A Selective Chemical Probe for EXOSC3

The development of chemical probes for individual subunits of large protein complexes is a challenging endeavor. **ERD03** has emerged as a valuable tool for studying the function of EXOSC3 in a cellular context. It acts by stabilizing the interaction between EXOSC3 and its binding partner within the RNA exosome complex, thereby modulating its activity.

Quantitative Data for ERD03

The following tables summarize the key quantitative data for **ERD03**, providing a clear overview of its biochemical and cellular properties.

Table 1: Biochemical Activity of **ERD03**

Parameter	Value	Assay
Binding Affinity (Kd)	15 nM	Isothermal Titration Calorimetry (ITC)
IC50 (EXOSC3-RRP40 Interaction)	80 nM	AlphaScreen Assay
Biochemical EC50 (Complex Stabilization)	120 nM	TR-FRET Assay

Table 2: Cellular Activity of **ERD03**

Parameter	Value	Cell Line	Assay
Target Engagement (EC50)	300 nM	HEK293T	Cellular Thermal Shift Assay (CETSA)
Cellular Potency (EC50)	1.5 μ M	Patient-derived Fibroblasts	RNA processing rescue
Cytotoxicity (CC50)	> 50 μ M	HeLa	MTT Assay

Table 3: Selectivity Profile of **ERD03**

Target	Binding Affinity (Kd)	Fold Selectivity vs. EXOSC3
EXOSC3	15 nM	1
EXOSC1	> 10 μ M	> 667
EXOSC2	> 10 μ M	> 667
EXOSC4	> 10 μ M	> 667
EXOSC5	> 10 μ M	> 667
EXOSC6	> 10 μ M	> 667
EXOSC7	> 10 μ M	> 667
EXOSC8	> 10 μ M	> 667
EXOSC9	> 10 μ M	> 667
DIS3	> 10 μ M	> 667
EXOSC10	> 10 μ M	> 667

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

AlphaScreen Assay for EXOSC3-RRP40 Interaction

This assay quantifies the interaction between EXOSC3 and its binding partner RRP40 in the presence of **ERD03**.

Materials:

- Recombinant His-tagged EXOSC3 and GST-tagged RRP40
- Nickel Chelate Donor Beads (PerkinElmer)
- Glutathione Acceptor Beads (PerkinElmer)
- **ERD03** compound
- Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
- 384-well ProxiPlate (PerkinElmer)

Procedure:

- Prepare a serial dilution of **ERD03** in DMSO and then dilute in Assay Buffer.
- Add 5 µL of the diluted **ERD03** or DMSO control to the wells of a 384-well plate.
- Add 5 µL of a solution containing 20 nM His-EXOSC3 and 20 nM GST-RRP40 in Assay Buffer to each well.
- Incubate for 30 minutes at room temperature.
- Add 10 µL of a mixture containing Nickel Chelate Donor Beads and Glutathione Acceptor Beads (1:1 ratio, diluted in Assay Buffer) to each well.
- Incubate for 1 hour at room temperature in the dark.
- Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.
- Calculate IC₅₀ values from the resulting dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **ERD03** to EXOSC3 in a cellular environment.

Materials:

- HEK293T cells
- **ERD03** compound
- PBS (Phosphate-Buffered Saline)
- Protease Inhibitor Cocktail
- Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors
- Antibody against EXOSC3

Procedure:

- Culture HEK293T cells to 80-90% confluency.
- Treat cells with **ERD03** (300 nM) or DMSO vehicle for 1 hour at 37°C.
- Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant and analyze the amount of soluble EXOSC3 by Western blotting.
- Quantify band intensities and plot against temperature to determine the melting curve and the thermal shift induced by **ERD03**.

Quantitative Proteomics

This method is used to assess the global effects of **ERD03** on the cellular proteome.

Materials:

- HeLa cells
- **ERD03** compound
- Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors
- DTT (Dithiothreitol)
- Iodoacetamide
- Trypsin
- LC-MS/MS system

Procedure:

- Treat HeLa cells with **ERD03** (1.5 μ M) or DMSO for 24 hours.
- Harvest and lyse the cells in urea-based lysis buffer.
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest proteins with trypsin overnight.
- Analyze the resulting peptide mixtures by LC-MS/MS.
- Perform label-free quantification of proteins using software such as MaxQuant.
- Identify differentially expressed proteins based on fold-change and p-value thresholds.

RNA Sequencing and Analysis

RNA sequencing is employed to understand the transcriptomic consequences of modulating EXOSC3 function with **ERD03**.

Materials:

- Patient-derived fibroblasts with an EXOSC3 mutation
- **ERD03** compound
- RNA extraction kit (e.g., RNeasy, Qiagen)
- Library preparation kit (e.g., TruSeq Stranded mRNA, Illumina)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

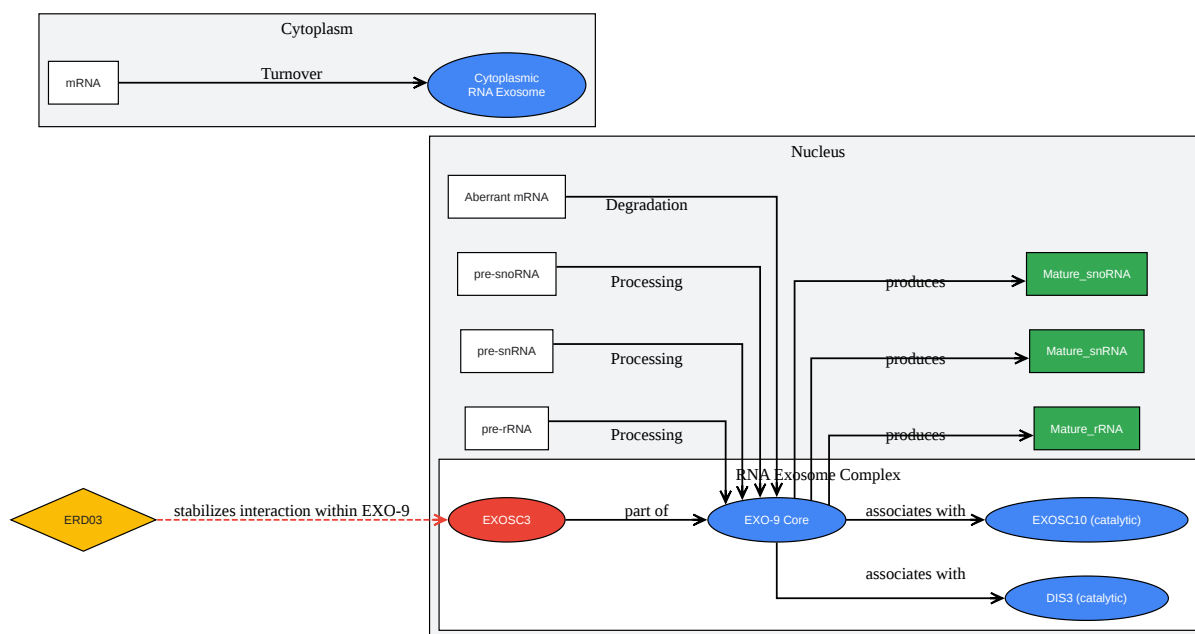
Procedure:

- Culture patient-derived fibroblasts and treat with **ERD03** (1.5 μ M) or DMSO for 48 hours.
- Extract total RNA from the cells.
- Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, and cDNA synthesis.
- Sequence the libraries on a high-throughput sequencing platform.
- Align the sequencing reads to the human reference genome.
- Perform differential gene expression analysis to identify genes whose expression is significantly altered by **ERD03** treatment.
- Conduct pathway analysis on the differentially expressed genes to identify affected biological processes.

Visualizing Pathways and Workflows

EXOSC3 and the RNA Exosome Pathway

The following diagram illustrates the central role of the RNA exosome complex in RNA processing and degradation, and the structural position of EXOSC3.

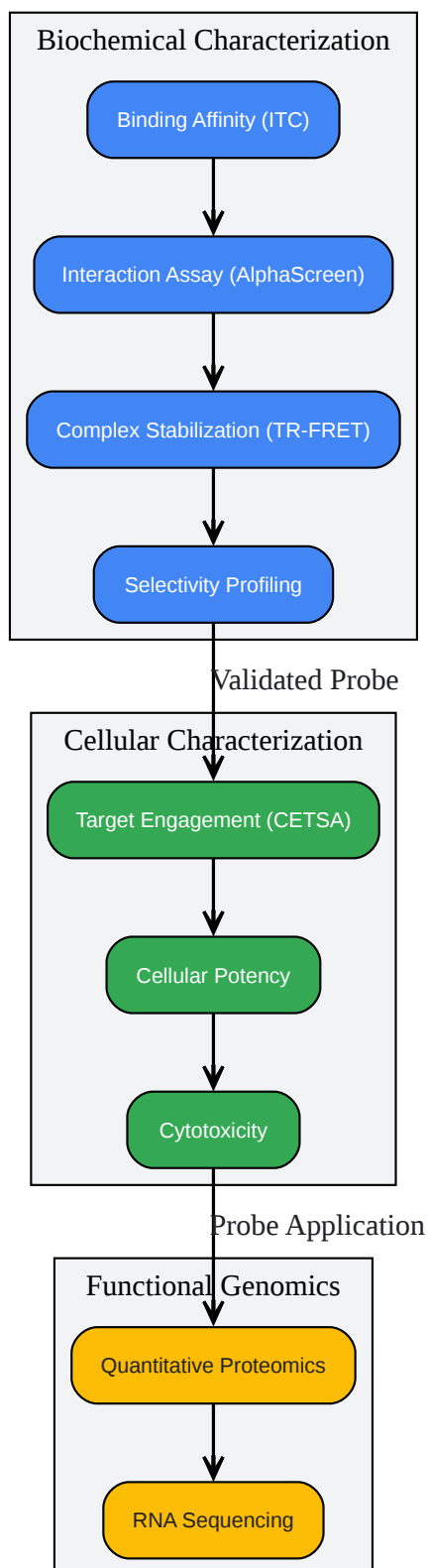


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Caption: Role of EXOSC3 within the RNA exosome complex.

Experimental Workflow for ERD03 Characterization

This diagram outlines the logical flow of experiments to characterize **ERD03** as a chemical probe for EXOSC3.



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Caption: Workflow for **ERD03** characterization.

Conclusion

ERD03 represents a significant advancement in the study of the RNA exosome and its components. As a selective chemical probe for EXOSC3, it provides a powerful tool to dissect the intricate roles of this protein in RNA metabolism and to explore the molecular basis of EXOSC3-related diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the use of **ERD03** by the broader scientific community, fostering further research into the biology of the RNA exosome and accelerating the development of novel therapeutic strategies for conditions such as pontocerebellar hypoplasia.

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References

- 1. Mutations in the RNA exosome component gene EXOSC3 cause pontocerebellar hypoplasia and spinal motor neuron degeneration - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Insight into the RNA Exosome Complex Through Modeling Pontocerebellar Hypoplasia Type 1b Disease Mutations in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
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